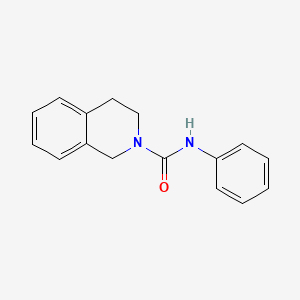
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Overview
Description
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as PDIC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PDIC belongs to the class of isoquinolinecarboxamide derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. Additionally, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been reported to bind to the serotonin transporter, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been reported to exhibit a wide range of biochemical and physiological effects. In cancer cells, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In viral research, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to inhibit the replication of HIV-1 by interfering with the integration of the viral DNA into the host genome. In the field of neuroscience, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been reported to improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been reported to exhibit good solubility in water and organic solvents, which makes it easy to handle in lab experiments. However, one of the limitations of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide is its poor stability, which can lead to degradation over time. Additionally, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One direction is to further investigate its potential therapeutic applications in cancer, viral, and neurological diseases. Another direction is to explore its mechanism of action in more detail, which could provide insights into its biological activity and potential targets for drug development. Additionally, future research could focus on developing more stable and efficient methods for synthesizing N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide, which could increase its availability for lab experiments and potential clinical use.
Scientific Research Applications
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been reported to exhibit anticancer properties by inducing apoptosis and inhibiting tumor cell proliferation. In viral research, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to inhibit the replication of HIV-1 and other viruses. In the field of neuroscience, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been reported to exhibit neuroprotective properties and improve cognitive function.
properties
IUPAC Name |
N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(17-15-8-2-1-3-9-15)18-11-10-13-6-4-5-7-14(13)12-18/h1-9H,10-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZWDJQFNRZMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355598 | |
| Record name | ST009797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83491-16-1 | |
| Record name | ST009797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


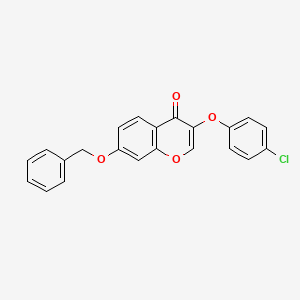
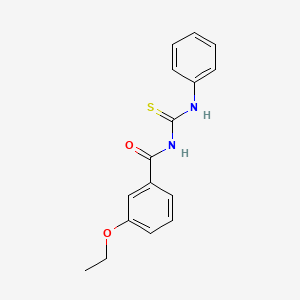
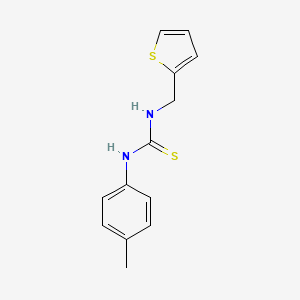
![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)

![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B5843813.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)
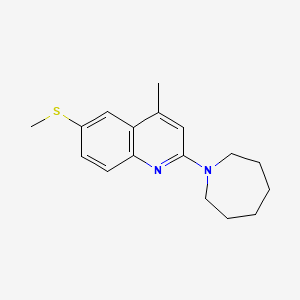
![2-(2,4-dimethoxyphenyl)-N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5843822.png)
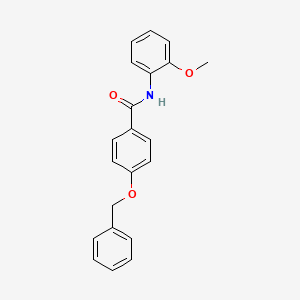
![N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5843842.png)
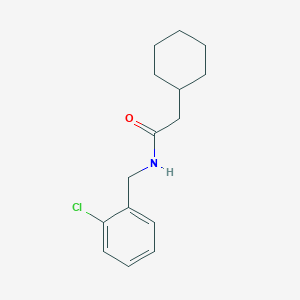
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5843865.png)